1-(Pyrimidin-4-yl)cyclobutan-1-amine
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Overview
Description
1-(Pyrimidin-4-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3. It is characterized by a cyclobutane ring attached to a pyrimidine moiety through an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrimidine derivatives with cyclobutanone in the presence of ammonia or amine catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; conditions: presence of base or acid catalysts.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted amine derivatives
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may modulate signaling pathways, leading to various biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-(Pyrimidin-2-yl)cyclobutan-1-amine
- 1-(Pyrimidin-5-yl)cyclobutan-1-amine
- 1-(Pyrimidin-6-yl)cyclobutan-1-amine
Comparison: 1-(Pyrimidin-4-yl)cyclobutan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-pyrimidin-4-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H11N3/c9-8(3-1-4-8)7-2-5-10-6-11-7/h2,5-6H,1,3-4,9H2 |
InChI Key |
ZNDBDFJMIXEJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=NC=C2)N |
Origin of Product |
United States |
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